molecular formula C8H9IN2O B8502379 N'-(4-Iodophenyl)acetohydrazide

N'-(4-Iodophenyl)acetohydrazide

Cat. No.: B8502379
M. Wt: 276.07 g/mol
InChI Key: IWJOYQYLGUEVOO-UHFFFAOYSA-N
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Description

N'-(4-Iodophenyl)acetohydrazide is a hydrazide derivative characterized by an acetohydrazide backbone substituted with a 4-iodophenyl group. This compound is typically synthesized via condensation reactions between acetohydrazide precursors and aromatic aldehydes or ketones bearing the iodophenyl moiety. For example, (E)-N′-((3-(4-Iodophenyl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide (Compound 32) was synthesized by refluxing 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide with a pyrazole-aldehyde derivative in ethanol, yielding 73% product . Key spectral data include a melting point of 265°C, distinct ¹H-NMR signals (e.g., 8.97 ppm for the imine proton), and a molecular ion peak at m/z 617.20 . The iodine atom enhances molecular polarizability and may influence biological activity through halogen bonding.

Properties

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

N'-(4-iodophenyl)acetohydrazide

InChI

InChI=1S/C8H9IN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12)

InChI Key

IWJOYQYLGUEVOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Inflammatory and Antioxidant Derivatives
  • DMFM (Sulindac Derivative): N’-(4-dimethylaminobenzylidene)-2-1-(4-(methylsulfinyl)benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (DMFM) exhibits potent anti-inflammatory and antioxidant activity due to its fluorinated indenyl and sulfinyl groups, which enhance electron-withdrawing effects and metabolic stability .
  • STK287794 : This compound, featuring a biphenyl group and hydroxy-dimethoxyphenyl substituents, demonstrates fibroblast conversion activity, likely due to improved cell permeability from the methoxy groups .
Anticancer Agents
  • Triazole-Thiol Derivatives: N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed cytotoxicity against melanoma (IGR39) with IC₅₀ values <10 μM.
Enzyme Inhibitors
  • α-Glucosidase Inhibitors : Ethyl-thio benzimidazolyl acetohydrazides (e.g., Compound 228) exhibit IC₅₀ values of 6.10 μM, far lower than acarbose (378.2 μM). The benzimidazole ring likely interacts with the enzyme’s active site via π-π stacking .
  • Urease Inhibitors: N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (IC₅₀ = 18.2 μM) outperformed the nitro analog (IC₅₀ = 24.7 μM), suggesting bromine’s electronegativity enhances target binding .

Physicochemical Properties

Compound Class Substituent Melting Point (°C) Solubility Trends Key Spectral Data (¹H-NMR)
N'-(4-Iodophenyl)acetohydrazide 4-Iodophenyl, coumarin-pyrazole 265 Low in water, high in DMSO 8.97 ppm (CH=N), 2.26 ppm (CH₃)
Coumarin-Benzylidene 4-Methylcoumarin, benzylidene 180–220 Moderate in ethanol 6.95–7.79 ppm (aromatic protons)
Triazolylthio Derivatives Triazole-thiol, indole 210–240 High in DMF 10.91 ppm (NH), 5.32 ppm (CH₂)

Structure-Activity Relationships (SAR)

  • Halogen Substitution : Iodine (Compound 32) and bromine (Compound 4l in ) improve bioactivity via halogen bonding. Bromo-substituted triazolylthio derivatives showed superior antidepressant activity (e.g., 4l, 67% inhibition) .
  • Electron-Withdrawing Groups : Nitro and sulfinyl groups (DMFM, ) enhance antioxidant activity by stabilizing radical intermediates.
  • Bulkier Substituents: Morpholinoethoxy and tert-butyl groups () improved TNF-α inhibition (57.3% reduction) by increasing hydrophobic interactions with p38 MAPK .

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